molecular formula C5H10NO4P B14376258 Dimethyl [(cyanomethoxy)methyl]phosphonate CAS No. 90212-95-6

Dimethyl [(cyanomethoxy)methyl]phosphonate

Cat. No.: B14376258
CAS No.: 90212-95-6
M. Wt: 179.11 g/mol
InChI Key: ODXQOKNYKLWPKD-UHFFFAOYSA-N
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Description

Dimethyl [(cyanomethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C₅H₁₀NO₄P. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless liquid that is primarily used as a flame retardant and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl [(cyanomethoxy)methyl]phosphonate can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of trimethyl phosphite with a halomethane, such as iodomethane . The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also involve purification steps to remove any impurities and ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [(cyanomethoxy)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate esters.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyanomethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates, which have applications in different chemical processes and industries.

Scientific Research Applications

Dimethyl [(cyanomethoxy)methyl]phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl [(cyanomethoxy)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an alkylating agent, modifying the structure and function of these targets. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to dimethyl [(cyanomethoxy)methyl]phosphonate include:

  • Dimethyl methylphosphonate
  • Diethyl methylphosphonate
  • Trimethyl phosphite

Uniqueness

This compound is unique due to its specific chemical structure, which includes a cyanomethoxy group. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

CAS No.

90212-95-6

Molecular Formula

C5H10NO4P

Molecular Weight

179.11 g/mol

IUPAC Name

2-(dimethoxyphosphorylmethoxy)acetonitrile

InChI

InChI=1S/C5H10NO4P/c1-8-11(7,9-2)5-10-4-3-6/h4-5H2,1-2H3

InChI Key

ODXQOKNYKLWPKD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(COCC#N)OC

Origin of Product

United States

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